

Physical and chemical properties of Bicyclo[5.1.0]octan-1-ol

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Compound of Interest

Compound Name: *Bicyclo[5.1.0]octan-1-ol*

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An In-depth Technical Guide to Bicyclo[5.1.0]octan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[5.1.0]octan-1-ol is a bicyclic alcohol containing a fused cyclopropane and cycloheptane ring system. This unique structural motif makes it an interesting target for synthetic chemists and a potential building block in medicinal chemistry. The strained three-membered ring fused to a flexible seven-membered ring imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the available physical and chemical properties of **Bicyclo[5.1.0]octan-1-ol**, including its synthesis, spectroscopic data, and known reactivity.

Physical and Chemical Properties

While specific experimental data for the physical properties of **Bicyclo[5.1.0]octan-1-ol** are not widely reported in publicly available literature, some general characteristics can be inferred from related compounds. For instance, a derivative, *exo*-8-Propyl**bicyclo[5.1.0]octan-1-ol**, has been described as a colorless oily liquid, suggesting that **Bicyclo[5.1.0]octan-1-ol** is also likely a liquid at room temperature^[1].

Table 1: General and Computed Properties of Bicyclo[5.1.0]octane Derivatives

Property	Value	Source
Bicyclo[5.1.0]octane		
Molecular Formula	C ₈ H ₁₄	[2]
Molecular Weight	110.20 g/mol	[2]
CAS Number	286-43-1	[2]
Bicyclo[5.1.0]octan-1-ol		
CAS Number	50338-54-0	[3]
trans-Bicyclo[5.1.0]octane		
Molecular Formula	C ₈ H ₁₄	[4]
Molecular Weight	110.20 g/mol	[4]
CAS Number	21370-66-1	[4]

Synthesis and Experimental Protocols

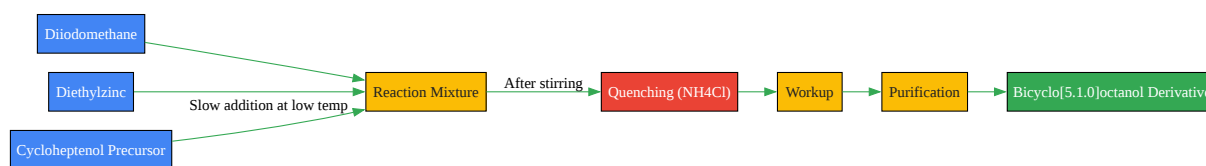
The synthesis of **Bicyclo[5.1.0]octan-1-ol** and its derivatives can be achieved through cyclopropanation reactions of corresponding cycloheptene precursors. A common method for the formation of the bicyclo[5.1.0]octane ring system is the Simmons-Smith reaction.

General Experimental Protocol: Simmons-Smith Cyclopropanation

A representative procedure for the synthesis of a bicyclo[5.1.0]octane derivative, 6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-ol, is described as follows[5]:

- **Reagent Preparation:** A solution of diiodomethane in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared.
- **Reaction Initiation:** Diethylzinc is added slowly to the cooled solution of diiodomethane.

- **Substrate Addition:** The cycloheptenol precursor, 4-[(1E,2E)-1-methyl-3-(2,6,6-trimethylcyclohex-1-enyl)-allylidene]-cyclohept-2-enol, dissolved in an anhydrous solvent, is then slowly introduced to the reaction mixture at low temperature (e.g., -78°C).
- **Reaction Progression:** The reaction mixture is gradually warmed to 0°C and stirred for several hours.
- **Quenching and Workup:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel.



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Caption: Simmons-Smith cyclopropanation workflow.

Spectroscopic Data

Detailed spectroscopic data for the parent **Bicyclo[5.1.0]octan-1-ol** are scarce in the literature. However, data for some derivatives are available.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **exo-8-Propylbicyclo[5.1.0]octan-1-ol** shows characteristic signals for the cyclopropane protons in the range of δ 0.48–0.81 ppm. The methyl protons of the propyl group appear as a triplet at δ 0.91 ppm^[1].

Infrared (IR) Spectroscopy

The IR spectrum of a stereoisomer of Bicyclo[5.1.0]octan-3-ol is available, which would show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm^{-1} [6].

Mass Spectrometry

The mass spectrum of a stereoisomer of Bicyclo[5.1.0]octan-3-ol is also available[6]. The fragmentation pattern would be influenced by the bicyclic ring system and the hydroxyl group.

Chemical Reactivity

The chemical reactivity of the bicyclo[5.1.0]octane ring system is largely governed by the presence of the strained cyclopropane ring. This system can undergo reactions involving ring-opening, rearrangements, and functionalization.

Oxidation Reactions

The oxidation of bicyclic cyclopropanols can lead to ring-expanded products. For instance, the oxidation of a 6-(3-butenyl)bicyclo[5.1.0]octan-1-ol derivative with $\text{Mn}(\text{pic})_3$ resulted in the formation of a bicyclo[6.3.0]undecan-3-one derivative through an intramolecular cyclization of an intermediate β -keto radical[7].

Rearrangements

The bicyclo[5.1.0]octane system can undergo rearrangements under radical or cationic conditions. For example, the bicyclo[5.1.0]octadienyl radical has been shown to rearrange to the cycloheptatrienylmethyl radical[8]. The formation of rearranged alcohol products has been observed in the oxygenation of related spirocyclic and bicyclic hydrocarbons, indicating the involvement of cationic intermediates[9][10].



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Caption: General pathway for rearrangement reactions.

Applications in Drug Development

While there is no direct evidence of **Bicyclo[5.1.0]octan-1-ol** itself being used in drug development, the bicyclo[5.1.0]octane core is found in various natural products and has been identified in the essential oils of some plants with biological activities[11]. The unique three-dimensional structure and conformational rigidity of this scaffold make it an attractive candidate for the design of novel therapeutic agents.

Conclusion

Bicyclo[5.1.0]octan-1-ol is a fascinating molecule with a rich chemical landscape waiting to be fully explored. While a complete set of its physical and chemical properties is yet to be documented in readily accessible sources, the available information on its synthesis and the reactivity of its core structure provides a solid foundation for further research. Its potential as a building block in the synthesis of complex molecules makes it a compound of interest for both academic and industrial researchers, particularly in the field of medicinal chemistry. Further studies are needed to fully elucidate its properties and unlock its potential applications.

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